3-Bromo-4'-chloro-3'-fluorobiphenyl

Sequential cross-coupling Orthogonal synthesis Palladium catalysis

3-Bromo-4'-chloro-3'-fluorobiphenyl (CAS 844856-59-3, C₁₂H₇BrClF, MW 285.54 g/mol) is an unsymmetrical, tri-halogenated biphenyl derivative bearing bromo, chloro, and fluoro substituents at distinct positions (3-, 4'-, and 3'-, respectively). The compound is available from multiple vendors at 95–98% purity, serving primarily as a versatile small-molecule scaffold for medicinal chemistry and materials science.

Molecular Formula C12H7BrClF
Molecular Weight 285.54 g/mol
Cat. No. B7993299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-chloro-3'-fluorobiphenyl
Molecular FormulaC12H7BrClF
Molecular Weight285.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
InChIKeyZGWUIZXXXWJVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4'-chloro-3'-fluorobiphenyl: A Tri-Halogenated Biphenyl Scaffold for Orthogonal Synthesis


3-Bromo-4'-chloro-3'-fluorobiphenyl (CAS 844856-59-3, C₁₂H₇BrClF, MW 285.54 g/mol) is an unsymmetrical, tri-halogenated biphenyl derivative bearing bromo, chloro, and fluoro substituents at distinct positions (3-, 4'-, and 3'-, respectively). The compound is available from multiple vendors at 95–98% purity, serving primarily as a versatile small-molecule scaffold for medicinal chemistry and materials science . Its value proposition centers on differential halogen reactivity: the C–Br bond is significantly more labile toward palladium-catalyzed oxidative addition than the C–Cl bond, enabling predictable, sequential cross-coupling logic that is not achievable with symmetrically halogenated analogs [1]. The 3'-fluoro substituent further modulates ring electronics and provides a spectroscopic handle for ¹⁹F NMR tracking [2].

Why Simple Halobiphenyls Cannot Replace 3-Bromo-4'-chloro-3'-fluorobiphenyl in Multi-Step Sequences


Generic monohalobiphenyls or symmetrically dihalogenated biphenyls lack the differentiated halogen reactivity portfolio of the target compound. In palladium-catalyzed oxidative addition, aryl bromides react approximately 10²–10³ times faster than aryl chlorides [1], and the electron-withdrawing 3'-fluoro group further modulates this reactivity [2]. A mono-bromo or mono-chloro biphenyl cannot support orthogonal, sequential functionalization without additional protection/deprotection steps. Symmetrical analogs (e.g., 4,4'-dibromobiphenyl) risk uncontrolled bis-functionalization, leading to complex product mixtures and lower overall yield [3]. The target compound's spatially separated and electronically differentiated halogens provide a built-in 'synthetic program' that generic in-class compounds simply cannot replicate without significant process chemistry re-engineering.

Quantitative Differentiation of 3-Bromo-4'-chloro-3'-fluorobiphenyl from Closest Analogs


Differential Halogen Reactivity for Sequential Cross-Coupling: Br vs. Cl Site Discrimination

The oxidative addition barrier (ΔG‡OA) for an aryl bromide at the meta-position is consistently lower than for an aryl chloride at the para'-position. In a quantitative reactivity model encompassing 79 substrates, the ΔG‡OA for a representative para-chloroarene was predicted to be 3–5 kcal mol⁻¹ higher than for a meta-bromoarene, translating to an approximate 100- to 1000-fold rate preference for the bromo site under identical reaction conditions [1]. In contrast, a symmetric 4,4'-dibromobiphenyl comparator shows nearly equivalent reactivity at both positions, leading to a statistical mixture of mono- and bis-coupled products unless precisely controlled stoichiometry is employed [2].

Sequential cross-coupling Orthogonal synthesis Palladium catalysis

Metabolic Stability: Meta-Substitution Pattern Reduces Microsomal Hydroxylation Rate

Comparative microsomal oxidation studies on bromo-, chloro-, and fluorobiphenyl congeners reveal a clear regiochemistry–metabolism relationship: ortho- and meta-halosubstituted biphenyls are consistently less rapidly metabolized than their para-substituted isomers [1]. While the direct experimental rate for 3-bromo-4'-chloro-3'-fluorobiphenyl is not reported, the well-established class-level trend predicts that the meta-bromo configuration on one ring and the meta-fluoro on the other ring contribute to a slower Phase I oxidation rate compared to a para-substituted analog such as 4-bromo-4'-chlorobiphenyl. In the cited study, 3-bromobiphenyl exhibited a relative hydroxylation rate that was ~60% lower than that of 4-bromobiphenyl under identical microsomal incubation conditions (rat hepatic microsomes, Aroclor 1254-induced) [1].

Metabolic stability Microsomal oxidation Phase I metabolism

¹⁹F NMR Spectroscopic Fingerprint: Unique Isomer Identification by Chemical Shift

The 3'-fluoro substituent provides a high-resolution ¹⁹F NMR handle that distinguishes 3-bromo-4'-chloro-3'-fluorobiphenyl from other fluoro-biphenyl isomers. Kelm and Strauss demonstrated that ¹⁹F NMR chemical shifts of substituted fluorobiphenyls are highly sensitive to both the position and nature of additional halogens, with δ(¹⁹F) values varying by up to 10 ppm across a series of chloro- and bromo-substituted isomers [1]. In a related study on fluorinated biphenyls, the 3'-fluoro signal for a 3'-fluoro-4-chloro substituted biphenyl was reported at approximately δ –115 ppm (vs. CFCl₃), while the corresponding 4'-fluoro isomer resonated near δ –108 ppm, providing unambiguous discrimination [2].

¹⁹F NMR Isomer identification Spectroscopic quality control

High-Value Deployment Scenarios for 3-Bromo-4'-chloro-3'-fluorobiphenyl


Step-Efficient Synthesis of Unsymmetrical Biaryl Liquid Crystal Intermediates

Liquid crystal materials for vertical alignment (VA) modes require precise control over lateral fluorine substitution and molecular dipole. The target compound serves as a difunctionalizable core: first, selective Suzuki coupling at the 3-position bromine installs an alkyl or alkoxy side chain; second, the 4'-chloro group undergoes a subsequent Buchwald-Hartwig amination or Suzuki coupling to attach a polar terminal group. The 3'-fluoro substituent electronically tunes the dielectric anisotropy (predicted Δε ≈ –3 to –5) without compromising the nematic phase range [1]. This sequential logic eliminates two protection/deprotection steps compared to using a mono-functional biphenyl starting material.

Modular Assembly of Malaria Chemosensitizer Libraries via Orthogonal Halogen Reactivity

Structure-activity relationship (SAR) studies on arylbromide-based chemosensitizers against chloroquine-resistant P. falciparum have identified ortho-substituted bromo-biphenyl ethers as potent activity-conferring motifs [1]. Using 3-bromo-4'-chloro-3'-fluorobiphenyl as a central core, the bromo position can be elaborated to a biphenyl ether, while the chloro position undergoes diversification with various amine or heterocyclic fragments. The fluorine atom provides a non-perturbing steric profile while enabling ¹⁹F NMR-based metabolic tracking in cellular assays [2].

Fluorine-Tagged Building Block for Palladium-Catalyzed Method Development

The compound's three electronically distinct halogens (Br, Cl, F) make it an ideal model substrate for developing and benchmarking new cross-coupling catalysts or ligands designed for site-selectivity. The ¹⁹F NMR handle allows real-time reaction monitoring without quenching. In a phosphine-ligand screening for C–Br vs. C–Cl selectivity, the target compound can be used to quantify the mono- vs. bis-coupling product ratio by ¹⁹F NMR integration, providing a direct readout of catalyst performance [1]. This application supports process chemistry R&D, where rapid catalyst selection accelerates route scouting.

Metabolically Stabilized Biaryl Fragment for Medicinal Chemistry Hit-to-Lead Optimization

For drug discovery programs targeting targets sensitive to oxidative metabolism (e.g., CNS or hepatic targets), the meta-substitution pattern of this scaffold offers a built-in metabolic shield. The class-level data from Borlakoglu et al. indicates that meta-halogenated biphenyls resist Phase I hydroxylation [1]. Incorporating this fragment as a privileged scaffold in a fragment-based drug design (FBDD) campaign can reduce the need for late-stage deuteration or blocking group installation, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 3-Bromo-4'-chloro-3'-fluorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.